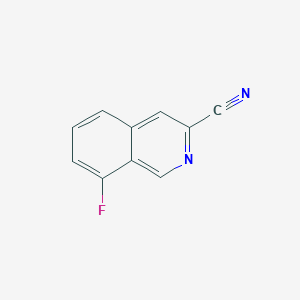
1,3-Dibromo-2-(2-chloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-2-(2-chloroethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring, along with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-chloroethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-2-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of phenols, amines, or other substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-2-(2-chloroethyl)benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process can lead to the formation of new chemical bonds and the generation of reactive intermediates. The specific pathways and targets depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromo-2-(2-chloroethyl)benzene
- 1,4-Dibromo-2-(2-chloroethyl)benzene
- 1,3-Dibromobenzene
- 1,3-Dichlorobenzene
Uniqueness
1,3-Dibromo-2-(2-chloroethyl)benzene is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, along with the presence of an ethyl group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the position of the halogen atoms can influence the compound’s reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H7Br2Cl |
|---|---|
Peso molecular |
298.40 g/mol |
Nombre IUPAC |
1,3-dibromo-2-(2-chloroethyl)benzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5H2 |
Clave InChI |
IHDNIFJERPWTRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



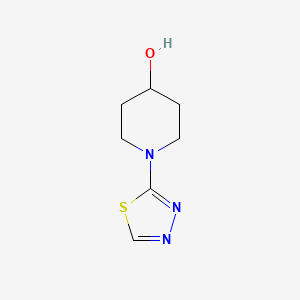
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)
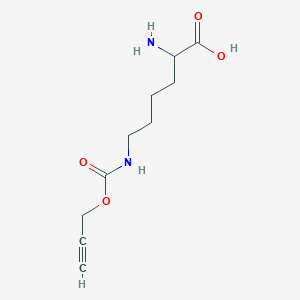
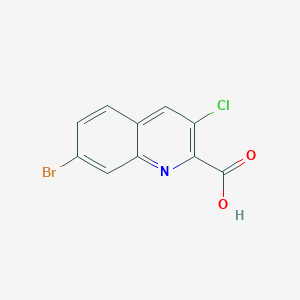

![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)

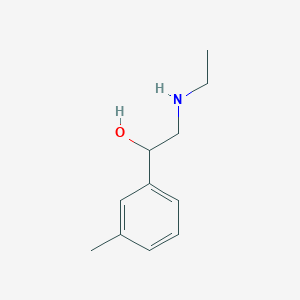

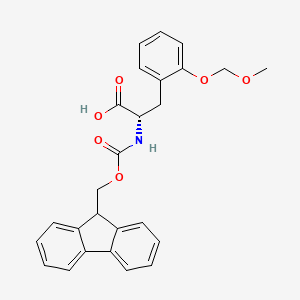
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6]dodecan-8-yl]methanethiol](/img/structure/B13652324.png)
